2-[2-(difluoromethoxy)phenyl]ethan-1-ol
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Overview
Description
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(difluoromethoxy)phenyl]ethan-1-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromoethyl acetate", "2-(difluoromethoxy)phenylboronic acid", "sodium hydroxide", "palladium(II) acetate", "triethylamine", "ethanol" ], "Reaction": [ "The first step involves the conversion of 2-bromoethyl acetate to 2-(difluoromethoxy)ethyl acetate through a nucleophilic substitution reaction with 2-(difluoromethoxy)phenylboronic acid in the presence of palladium(II) acetate and triethylamine as a base.", "The resulting 2-(difluoromethoxy)ethyl acetate is then hydrolyzed with sodium hydroxide to yield 2-(difluoromethoxy)ethanol.", "Finally, 2-(difluoromethoxy)ethanol is converted to 2-[2-(difluoromethoxy)phenyl]ethan-1-ol through a nucleophilic substitution reaction with 2-(difluoromethoxy)phenylboronic acid in the presence of palladium(II) acetate and triethylamine as a base in ethanol as a solvent." ] } | |
CAS RN |
1000533-82-3 |
Product Name |
2-[2-(difluoromethoxy)phenyl]ethan-1-ol |
Molecular Formula |
C9H10F2O2 |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
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